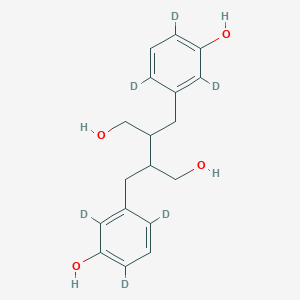

rac Enterodiol-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-LJYPPAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Aspects of Rac Enterodiol D6

Historical and Contemporary Approaches to Enterodiol (B191174) Synthesis

Enterodiol, first isolated from biological fluids in the early 1980s, is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors. mdpi.com The need for pure standards for research spurred the development of various synthetic strategies, ranging from semi-synthetic methods using natural products to fully synthetic routes.

Historically, syntheses often relied on the modification of abundant natural lignans (B1203133). A prominent example is the semi-synthesis of (-)-Enterodiol from 7-hydroxymatairesinol, which is extracted from Norway spruce. researchgate.net This multi-step process involves the catalytic hydrogenolysis of hydroxymatairesinol (B1246089) to matairesinol, followed by esterification, deoxygenation to form 3,3′-dimethylenterolactone, and finally demethylation and reduction with reagents like Lithium Aluminium Hydride (LiAlH₄) to yield the target diol. researchgate.net

Contemporary approaches offer greater flexibility and control. Total synthesis routes have been developed that build the lignan backbone from simpler starting materials. One such method is the tandem conjugate addition, or Michael addition, where a substituted benzyl (B1604629) group is added to a fumarate (B1241708) derivative. researchgate.net However, this can present challenges in controlling stereochemistry. More advanced and stereoselective methods have since been developed:

Evans Diastereoselective Alkylation: This method uses an oxazolidinone chiral auxiliary to achieve a highly stereoselective synthesis of enterolactone (B190478), a direct precursor to enterodiol. researchgate.netresearchgate.net

Catalytic Enantioselective Synthesis: Researchers have employed rhodium-catalyzed C-H insertion reactions and Titanium-catalyzed hydrophosphonylation as key steps in the asymmetric synthesis of enterolactones. researchgate.net

Organocatalysis: The use of simple organic molecules as catalysts, such as L-proline, has been shown to facilitate enantioselective aldol (B89426) additions to create chiral intermediates on the path to enterolactone. chim.it

Enzymatic Desymmetrization: This elegant approach uses enzymes, like lipase (B570770) from Pseudomonas cepacia, to selectively acetylate a prochiral diol, creating an optically active monoacetate that serves as a chiral building block for the synthesis of enterodiol. collectionscanada.gc.ca

Table 1: Overview of Synthetic Approaches to Enterodiol To view the data table, click on the following button

Interactive Data Table

| Synthetic Strategy | Key Precursor/Reaction | Key Features | Stereochemical Outcome |

|---|---|---|---|

| Semisynthesis | 7-Hydroxymatairesinol | Utilizes an abundant natural product. researchgate.net | Can produce enantiomerically pure (-)-Enterodiol. researchgate.net |

| Tandem Conjugate Addition | Michael addition to a fumarate | Direct construction of the lignan backbone. researchgate.net | Typically results in low diastereoselectivity, requiring further resolution. |

| Evans Alkylation | Oxazolidinone chiral auxiliary | Highly stereoselective convergent synthesis. researchgate.netresearchgate.net | Produces enantiopure products. researchgate.net |

| Organocatalysis | L-proline catalyzed aldol addition | Uses a readily available and simple organic catalyst. chim.it | Enantioselective, allowing access to both enantiomers. chim.it |

| Enzymatic Desymmetrization | Lipase-mediated acetylation of a prochiral diol | High chemical yield and excellent enantioselectivity under mild conditions. collectionscanada.gc.ca | Produces optically active intermediates (e.g., >94% ee). collectionscanada.gc.ca |

Strategies for Deuterium (B1214612) Incorporation into the Enterodiol Framework

The synthesis of rac-Enterodiol-d6 requires the specific incorporation of six deuterium atoms. The designation "d6" typically refers to the deuteration of the aromatic rings, as specified by its chemical name: 2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol. clearsynth.com This labeling is invaluable for metabolic studies, allowing the compound to be distinguished from its naturally occurring, non-labeled counterparts by mass spectrometry.

Several chemical methods have been established for introducing deuterium into the enterodiol structure or its precursors.

A common strategy is hydrogen-deuterium (H/D) exchange on the aromatic rings. This can be achieved by treating enterodiol or a precursor with a strong deuterated acid or base. One described method involves using reagents like phosphorus tribromide (PBr₃) or sodium deuteroxide (NaOD) in deuterium oxide (D₂O), or labeled trifluoroacetic acid, to facilitate the exchange at the activated aromatic positions. rsc.org This approach was successfully used to synthesize [²H₆]enterolactone and [²H₆]enterodiol. rsc.org

Another powerful technique involves the reduction of a precursor with a deuterated reducing agent . For instance, [²H₁₀]-enterodiol has been synthesized by first performing an H/D exchange on enterolactone using a D₃PO₄·BF₃/D₂O complex to label the eight aromatic positions, followed by reduction of the resulting [²H₈]-enterolactone with lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netresearchgate.net This second step introduces two additional deuterium atoms at the C1 and C4 positions, converting the lactone into the corresponding diol. To obtain the specific rac-Enterodiol-d6, one would start with the H/D exchange on the aromatic rings of enterolactone or enterodiol itself.

Table 2: Methods for Deuterium Incorporation into Enterolignans To view the data table, click on the following button

Interactive Data Table

| Method | Reagents/Precursors | Deuterium Positions | Resulting Isotopologue |

|---|---|---|---|

| Aromatic H/D Exchange | PBr₃ or NaOD in D₂O | Aromatic rings rsc.org | [²H₆]enterodiol rsc.org |

| H/D Exchange + Reduction | 1. D₃PO₄·BF₃/D₂O on enterolactone 2. LiAlD₄ reduction | 8 aromatic positions + C1, C4 positions | [²H₁₀]enterodiol researchgate.net | | Aromatic H/D Exchange | Deuterated acid on enterolactone | Aromatic rings | [²H₆]enterolactone |

Chemo-enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of complex molecules, offering high stereo- and regioselectivity under mild conditions. frontiersin.orgacs.org These strategies can be adapted for the synthesis of deuterated compounds.

For example, biocatalytic systems can be run in deuterated solvents like D₂O. This allows for the enzymatic incorporation of deuterium from the solvent into the target molecule during the reaction. chemrxiv.org A combined approach could involve using a key enzymatic step, such as the desymmetrization of a diol, to build the chiral core of the molecule, followed by chemical deuteration steps. collectionscanada.gc.ca Alternatively, a biocatalytic deuteration catalyst could be combined with other enzymes in a one-pot reaction to introduce deuterium from D₂O while simultaneously performing other transformations, such as reductive amination, to build up the molecular framework. chemrxiv.org While specific examples for rac-Enterodiol-d6 are not extensively detailed, the principles established in the synthesis of other deuterated biomolecules demonstrate the significant potential of these approaches. nih.govumich.edu

Chemical Deuteration Techniques for Specific Positions

Stereochemical Control and Racemization Considerations in Enterodiol Synthesis

Enterodiol possesses two chiral centers at the C2 and C3 positions, meaning it can exist as multiple stereoisomers. The prefix "rac" in rac-Enterodiol-d6 indicates that it is a racemic mixture, containing equal amounts of the enantiomeric (2R,3R) and (2S,3S) forms.

Achieving this racemic mixture can be the direct result of a non-stereoselective synthesis. For example, the tandem conjugate addition reaction often yields a mixture of diastereomers (trans vs. cis) with low selectivity, which would subsequently produce a racemic mixture of the desired trans-enterodiol after separation.

However, in many areas of chemical and biological research, obtaining a single, pure enantiomer is the primary goal. For this, highly stereoselective synthetic routes are necessary. As discussed previously, methods like Evans alkylation, organocatalysis, and enzymatic desymmetrization are specifically designed to control the stereochemical outcome and produce enantiomerically pure or enriched products. researchgate.netresearchgate.netchim.itcollectionscanada.gc.ca For instance, synthesis from the natural precursor hydroxymatairesinol can yield enantiomerically pure (-)-enterodiol. researchgate.net The ability to control the absolute and relative stereochemistry is a key feature of modern synthetic strategies for lignans. mdpi.com

When a racemic product like rac-Enterodiol-d6 is required, a non-stereoselective synthesis is the most direct path. Alternatively, one could combine the individually synthesized pure enantiomers in a 1:1 ratio.

Isotopic Purity and Enrichment Assessment of rac-Enterodiol-d6

A critical parameter for any isotopically labeled compound is its isotopic purity, which defines the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity is essential for quantitative studies to ensure accurate measurements.

The primary techniques for assessing isotopic purity and confirming the position of the deuterium labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . rsc.org High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for this purpose. nih.gov ESI-HRMS can distinguish the different H/D isotopolog ions (D₀ to Dₙ), and their relative abundances can be used to calculate the isotopic purity with high accuracy and sensitivity, requiring very little sample. nih.gov Isotopic purities for deuterated enterolignans are often reported to be very high, frequently around 99%. researchgate.net

Gas chromatography-mass spectrometry (GC/MS) is also used, often after derivatization of the analyte. imreblank.ch For quantitative applications in biological samples, isotope dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a validated method. researchgate.net This technique involves using a known amount of the deuterated compound (e.g., rac-Enterodiol-d6) as an internal standard to accurately quantify the amount of the non-labeled endogenous compound in a complex matrix like plasma. researchgate.net

Table 3: Analytical Techniques for Isotopic Purity Assessment To view the data table, click on the following button

Interactive Data Table

| Technique | Principle | Application for rac-Enterodiol-d6 |

|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. rsc.org | Confirms mass increase due to deuterium and determines isotopic distribution. rsc.org |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, resolving isotopologues. nih.gov | Quantifies isotopic purity by measuring the relative abundance of D₀-D₆ ions. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects nuclear spin properties in a magnetic field. rsc.org | Confirms the specific positions of deuterium incorporation by observing the disappearance of proton signals. rsc.orgimreblank.ch |

| Isotope Dilution LC-MS/MS | Uses a labeled standard for precise quantification of the unlabeled analyte. researchgate.net | Used as an internal standard for accurate measurement of endogenous enterodiol in biological samples. researchgate.net |

Metabolic Pathway Elucidation and Tracer Applications of Rac Enterodiol D6

Investigation of Plant Lignan (B3055560) Conversion to Enterodiol (B191174) in Biological Systems

Plant lignans (B1203133), a group of polyphenols found in various plant-based foods, are precursors to the mammalian enterolignans, enterodiol (ED) and enterolactone (B190478) (EL). mdpi.comtandfonline.com These enterolignans are more bioavailable and biologically active than their plant-based precursors. mdpi.comtandfonline.com The transformation of plant lignans into enterolignans is a complex process that primarily occurs in the colon, mediated by the gut microbiota. mdpi.com The use of isotopically labeled compounds like rac-Enterodiol-d6 is instrumental in elucidating the intricate steps of this metabolic journey.

Role of Microbial Biotransformations in Enterolignan Production

The conversion of dietary lignans into enterodiol and enterolactone is a multi-step process carried out by a diverse community of gut bacteria. mdpi.commdpi.com This biotransformation involves a series of enzymatic reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. tandfonline.comnih.gov For instance, secoisolariciresinol (B192356) diglucoside (SDG), a common plant lignan, is first hydrolyzed to its aglycone, secoisolariciresinol (SECO). mdpi.com This is followed by demethylation and dehydroxylation to form enterodiol. nih.gov Enterodiol can then be further oxidized to enterolactone. mdpi.com

Specific bacterial species have been identified as key players in this process. Bacteria from genera such as Bacteroides, Clostridium, Eubacterium, and Eggerthella lenta are involved in the various stages of lignan metabolism. nih.govub.edu Studies using gnotobiotic rats associated with a defined community of lignan-activating bacteria, including Clostridium saccharogumia, Eggerthella lenta, Blautia producta, and Lactonifactor longoviformis, have demonstrated the in vivo transformation of plant lignans into enterolignans. oup.com The cooperation between different bacterial groups is essential for the complete metabolism of plant lignans to enterolactone. mdpi.com

The composition and activity of an individual's gut microbiota can significantly influence the efficiency of enterolignan production, leading to inter-individual variations in the levels of these metabolites. tandfonline.com

Identification of Precursor-Product Relationships using rac-Enterodiol-d6 Tracing

The use of stable isotope-labeled tracers, such as rac-Enterodiol-d6, is a powerful technique for unequivocally establishing precursor-product relationships in metabolic studies. By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites, distinguishing them from the endogenous pool of the same compounds.

In the context of lignan metabolism, rac-Enterodiol-d6 can be administered to trace its metabolic fate. For example, by monitoring the appearance of deuterated enterolactone following the administration of rac-Enterodiol-d6, a direct conversion of enterodiol to enterolactone can be confirmed. This tracing methodology provides definitive evidence of the metabolic sequence and helps to quantify the flux through different pathways.

Isotope dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common analytical method employed for these studies. researchgate.net This technique allows for the sensitive and specific quantification of both the labeled tracer and its metabolites. researchgate.net The use of deuterated internal standards, including deuterated enterodiol and enterolactone, is crucial for accurate quantification in complex biological matrices like plasma and urine. nih.govnih.gov

Mechanistic Studies of Enterodiol Metabolism in Experimental Models

Experimental models, both in vitro and in vivo, are essential for dissecting the detailed mechanisms of enterodiol metabolism. These models allow for controlled investigations into the specific enzymatic reactions and metabolic pathways involved in the transformation and degradation of enterodiol.

Oxidative and Conjugative Metabolic Pathways

Once formed by the gut microbiota, enterodiol is absorbed and undergoes further metabolism in the body, primarily in the liver. mdpi.com The main metabolic pathways involved are oxidation and conjugation.

Oxidative Metabolism: Studies using liver microsomes from rats, pigs, and humans have shown that enterodiol is subject to oxidative metabolism, resulting in the formation of several hydroxylated metabolites. acs.org These reactions, catalyzed by cytochrome P450 enzymes, can introduce additional hydroxyl groups onto the aromatic rings or the aliphatic side chain of the enterodiol molecule. acs.orgnih.gov In vivo studies in rats have confirmed the formation of these oxidative metabolites, which are excreted in bile and urine. nih.gov

Conjugative Metabolism: A major route for the metabolism of enterodiol and its metabolites is conjugation with glucuronic acid or sulfate (B86663). mdpi.comnih.gov Glucuronidation is a highly efficient process that increases the water solubility of the compounds, facilitating their excretion. nih.gov Enterolignans are primarily excreted in the urine as monoglucuronides. nih.gov This conjugation can occur in the colon epithelial cells during absorption and also in the liver. nih.govmdpi.com The conjugated metabolites can also be secreted into the bile and undergo enterohepatic recirculation. nih.gov

Identification of Deuterated Metabolites and Degradation Products

The administration of rac-Enterodiol-d6 in experimental models facilitates the unambiguous identification of its metabolites. The deuterium (B1214612) label acts as a unique signature, allowing mass spectrometry-based methods to distinguish the metabolites derived from the administered tracer from endogenous compounds.

Following the administration of rac-Enterodiol-d6, deuterated versions of its oxidative and conjugative metabolites can be detected and characterized. For example, deuterated hydroxylated enterodiol and deuterated enterodiol glucuronides would be expected to be found in biological samples. The specific mass shifts corresponding to the deuterium atoms provide definitive evidence of their origin from the administered tracer. This approach has been instrumental in confirming the metabolic pathways of enterodiol in vivo. researchgate.netnih.gov

Application of rac-Enterodiol-d6 in Stable Isotope Tracing for Metabolomics

Stable isotope tracing, utilizing compounds like rac-Enterodiol-d6, is a cornerstone of modern metabolomics research. nih.gov Metabolomics aims to comprehensively study the complete set of small-molecule metabolites in a biological system. creative-proteomics.com By introducing a stable isotope-labeled tracer, researchers can follow the flow of atoms through metabolic networks, providing dynamic information about pathway fluxes and interconnections. pressbooks.pub

The use of rac-Enterodiol-d6 in metabolomics studies allows for a detailed investigation of lignan metabolism and its impact on the broader metabolome. By tracking the incorporation of deuterium from rac-Enterodiol-d6 into other metabolites, it is possible to uncover novel metabolic connections and understand how lignan metabolism influences other pathways. mdpi.com

This approach can help to:

Quantify metabolic fluxes: Determine the rate of conversion of enterodiol to its various metabolites.

Identify novel metabolites: Discover previously unknown products of enterodiol metabolism.

Elucidate pathway interactions: Understand how the metabolism of enterodiol is integrated with other metabolic processes in the cell.

The data generated from such studies, often using advanced analytical platforms like high-resolution mass spectrometry, can provide a more complete picture of the biological effects of dietary lignans. researchgate.netnih.gov

Quantitative Flux Analysis in Cellular and Subcellular Systems

Quantitative flux analysis using isotopically labeled tracers is a cornerstone of metabolic research. While specific quantitative flux analysis studies detailing the use of rac-Enterodiol-d6 in cellular and subcellular systems are not extensively documented in the public domain, the principles of such analyses are well-established. The general methodology involves introducing the labeled compound, in this case, rac-Enterodiol-d6, to cells or isolated subcellular compartments like mitochondria or microsomes.

Following incubation, metabolites are extracted and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of deuterium incorporation into various metabolites provide a direct measure of the metabolic flux through specific pathways. For instance, if rac-Enterodiol-d6 is metabolized to enterolactone, the detection of deuterated enterolactone would allow for the quantification of this conversion rate.

In a broader context, deuterated compounds are frequently used in metabolic studies. For example, the use of deuterated α- and γ-tocopherols (d6-α-T and d2-γ-T) has been employed in human studies to investigate the metabolism of vitamin E. slu.se In these studies, the consumption of sesame oil was found to significantly reduce the urinary excretion of the deuterated γ-tocopherol metabolite (d2-γ-CEHC), demonstrating the utility of deuterated tracers in quantifying metabolic flux. slu.se Similarly, deuterated internal standards are crucial for ensuring accuracy in the quantitative analysis of enterolignans like enterodiol and enterolactone in biological samples such as plasma and urine. nih.govnhri.org.tw

The following table illustrates hypothetical data from a quantitative flux analysis experiment using rac-Enterodiol-d6 in a cellular system.

Hypothetical Quantitative Flux Analysis of rac-Enterodiol-d6

| Metabolite | Isotopologue | Flux Rate (nmol/mg protein/hr) | Fold Change vs. Control |

|---|---|---|---|

| Enterolactone | Enterolactone-d5 | 15.2 | - |

| Androsterone | Androsterone-d4 | 3.8 | - |

| Estradiol | Estradiol-d3 | 1.1 | - |

Validation of Metabolic Models using Deuterated Analogues

Metabolic models, particularly genome-scale metabolic models (GEMs), are computational frameworks that represent the complete set of metabolic reactions within an organism or cell. frontiersin.org These models are powerful tools for predicting metabolic phenotypes and guiding metabolic engineering efforts. However, the predictive accuracy of these models must be rigorously validated with experimental data. frontiersin.orgnih.govnih.govembopress.org

Deuterated analogues like rac-Enterodiol-d6 play a vital role in this validation process. By providing experimental data on metabolic fluxes, these tracers allow for direct comparison with the fluxes predicted by the metabolic model. nih.gov For instance, a study could involve feeding rac-Enterodiol-d6 to a specific gut bacterium and measuring the production rate of deuterated enterolactone. This experimentally determined flux can then be compared to the flux value predicted by the bacterium's GEM under the same simulated conditions. Discrepancies between the experimental and in silico data can highlight inaccuracies in the model, prompting its refinement. frontiersin.org

The process of model validation often involves several steps:

Experimental Data Acquisition: A deuterated tracer, such as rac-Enterodiol-d6, is introduced into the biological system of interest. The isotopic labeling patterns of relevant metabolites are then measured.

In Silico Simulation: The metabolic model is used to simulate the metabolic fluxes under conditions that mimic the experiment.

Comparison and Refinement: The experimentally measured fluxes are compared to the model's predictions. frontiersin.org If significant differences exist, the model is curated and revised until the in silico results align with the experimental findings. frontiersin.org

The use of independent validation data is crucial to avoid overfitting, where a model becomes too closely tailored to the initial dataset and loses its predictive power for new scenarios. plos.org

The table below provides a hypothetical comparison of experimental flux data obtained using rac-Enterodiol-d6 with predictions from a metabolic model.

Hypothetical Metabolic Model Validation using rac-Enterodiol-d6

| Metabolic Reaction | Experimental Flux (using rac-Enterodiol-d6) | Model Predicted Flux (Initial) | Model Predicted Flux (Refined) |

|---|---|---|---|

| Enterodiol to Enterolactone | 12.5 ± 1.3 | 8.2 | 12.1 |

| Enterodiol Glucuronidation | 5.7 ± 0.8 | 6.1 | 5.9 |

| Enterodiol Sulfation | 2.1 ± 0.4 | 4.5 | 2.3 |

Advanced Analytical Methodologies for Detection and Quantification of Rac Enterodiol D6

Chromatographic Separation Techniques

Liquid Chromatography (LC) Approaches (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of rac-Enterodiol-d6. These methods are ideally suited for the separation of non-volatile and thermally labile compounds like enterodiol (B191174) and its deuterated analogues from complex biological fluids such as plasma, urine, and fecal water.

UPLC, with its use of smaller particle-packed columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A typical UPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. This setup effectively separates rac-Enterodiol-d6 from its non-deuterated counterpart and other potentially interfering matrix components prior to mass spectrometric analysis.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) presents a high-resolution alternative for the analysis of rac-Enterodiol-d6. However, due to the low volatility of enterodiol, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common derivatization technique is silylation, which involves reacting the hydroxyl groups of the molecule with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

The resulting derivatized rac-Enterodiol-d6 can then be efficiently separated on a capillary GC column, often a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms). The high resolving power of capillary GC is particularly advantageous for separating isomeric forms of lignans (B1203133) and minimizing matrix interferences.

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass spectrometry is the definitive technique for the detection and quantification of rac-Enterodiol-d6, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic inlet, it provides a powerful analytical platform.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem Mass Spectrometry (MS/MS) is a cornerstone for the selective quantification of rac-Enterodiol-d6 in complex mixtures. This technique involves the selection of a specific precursor ion (the molecular ion or an adduct of rac-Enterodiol-d6) in the first mass analyzer, followed by its fragmentation through collision-induced dissociation (CID) in a collision cell, and subsequent analysis of the resulting product ions in a second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out background ions. For rac-Enterodiol-d6, specific precursor-to-product ion transitions are monitored. For instance, the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion would be monitored in negative ionization mode. The selection of unique transitions for both rac-Enterodiol-d6 and the endogenous enterodiol allows for their simultaneous and unambiguous quantification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides a powerful alternative or complementary approach to tandem MS. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within 5 ppm).

This high mass accuracy allows for the determination of the elemental composition of an ion. For rac-Enterodiol-d6, HRMS can readily distinguish it from endogenous enterodiol and other isobaric interferences based on their exact masses. The mass difference imparted by the six deuterium (B1214612) atoms is easily resolved, providing a high degree of confidence in compound identification and quantification, even without chromatographic separation of the isotopologues.

Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the "gold standard" for quantitative analysis in biomedical and clinical chemistry. This method utilizes a stable, isotopically labeled version of the analyte as an internal standard, which is precisely the role of rac-Enterodiol-d6 in the quantification of endogenous enterodiol.

In a typical IDMS workflow, a known amount of rac-Enterodiol-d6 is added to the sample at the earliest stage of preparation. This "spiked" internal standard co-elutes with the endogenous analyte during chromatography and experiences identical ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved. This is because any sample loss during extraction, purification, or analysis affects both the analyte and the internal standard equally, effectively canceling out these sources of error. The use of rac-Enterodiol-d6 in an IDMS method, particularly one employing LC-MS/MS or GC-MS, represents the most robust and reliable approach for the quantification of enterodiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for verifying the position and extent of isotopic labeling. For rac-Enterodiol-d6, NMR analysis provides definitive confirmation of the molecular structure and a quantitative measure of deuterium enrichment.

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the incorporation of deuterium atoms. sigmaaldrich.com A ²H NMR experiment on rac-Enterodiol-d6 would show signals at chemical shifts corresponding to the aromatic positions, confirming that the deuterium labels are in the expected locations. sigmaaldrich.com The combination of ¹H and ²H NMR is a powerful strategy for determining the isotopic abundance of deuterated compounds. nih.gov

The isotopic enrichment, or the percentage of molecules that are correctly labeled with six deuterium atoms, can be precisely calculated. This is achieved by comparing the integrals of residual proton signals in the aromatic region of the ¹H NMR spectrum (representing the unlabeled portion) with the integrals of the non-deuterated aliphatic protons. rsc.org High-resolution mass spectrometry is often used in conjunction with NMR to provide complementary data on isotopic purity. rsc.orgrsc.org This combined approach ensures the structural integrity and high isotopic purity of rac-Enterodiol-d6 used as an internal standard in quantitative analyses. rsc.org

Table 1: Representative ¹H NMR Data for the Non-Deuterated Positions of rac-Enterodiol in a Common NMR Solvent (e.g., DMSO-d₆)

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-4 (CH₂OH) | ~3.4 - 3.6 | Multiplet |

| H-2, H-3 (CH) | ~1.7 - 1.9 | Multiplet |

| H-7, H-8 (Ar-CH₂) | ~2.5 - 2.7 | Multiplet |

| OH | ~4.0 - 5.0 | Broad Singlet |

| Ar-OH | ~8.5 - 9.5 | Singlet |

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The aromatic protons (positions 2', 4', 5', 2'', 4'', 5'') are expected to be absent in the ¹H NMR spectrum of rac-Enterodiol-d6.

Sample Preparation Techniques for Various Biological Matrices (e.g., cell lysates, tissue homogenates)

The accurate quantification of rac-Enterodiol-d6 and its unlabeled counterpart, enterodiol, in complex biological samples necessitates robust and efficient sample preparation techniques. The goal is to isolate the analytes from interfering substances such as proteins, lipids, and other metabolites present in matrices like cell lysates and tissue homogenates.

Cell Lysates: Preparation of cell lysates for enterodiol analysis typically begins with harvesting the cells from culture. The cells are washed to remove residual media and then lysed to release intracellular contents. Lysis can be achieved using chemical methods, such as incubation in a specific lysis buffer, or physical methods like sonication or freeze-thaw cycles. avma.org For instance, in studies involving human adrenal carcinoma cells or colon cancer cells, cells are incubated in a lysis buffer, often on ice, to facilitate the breakdown of the cell membrane while minimizing enzymatic degradation of the target analytes. avma.orgimrpress.comscialert.net Following lysis, the crude lysate is centrifuged at high speed to pellet cell debris. imrpress.comscialert.net The resulting supernatant, which contains the soluble intracellular components, is then subjected to an extraction procedure, commonly a liquid-liquid extraction with a solvent like ethyl acetate or diethyl ether, to isolate the lignans. jpccr.eu The organic extract is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the subsequent analytical method, such as a methanol/water mixture for HPLC analysis. jpccr.eu

Tissue Homogenates: For solid tissues, the first step is homogenization. The tissue sample is mechanically disrupted in a suitable buffer to create a uniform suspension known as a homogenate. oup.com This is often performed under cold conditions (e.g., in liquid nitrogen) to preserve the integrity of the analytes. oup.comoup.com Since enterolignans in tissues are often present as glucuronide or sulfate (B86663) conjugates, a deconjugation step is crucial for measuring total enterodiol levels. ebm-journal.org This is accomplished through enzymatic hydrolysis, where the homogenate is incubated with a β-glucuronidase/sulfatase enzyme preparation at an optimal pH and temperature (e.g., pH 5.0 at 37°C overnight). oup.comebm-journal.org After hydrolysis, the sample is typically subjected to protein precipitation using a solvent like ethanol, followed by centrifugation. ebm-journal.org The supernatant is then extracted with an organic solvent. The extract is dried and reconstituted for analysis, similar to the procedure for cell lysates. oup.comebm-journal.org

Table 2: Summary of Sample Preparation Techniques for rac-Enterodiol-d6 Analysis

| Matrix | Key Preparation Steps | Common Reagents/Methods | Purpose |

| Cell Lysates | 1. Cell Harvesting & Washing | Phosphate-Buffered Saline (PBS) | Remove culture medium contaminants. |

| 2. Cell Lysis | Lysis Buffer, Sonication, Freeze-Thaw | Release intracellular contents. | |

| 3. Centrifugation | High-speed centrifugation (e.g., 15,000 x g) | Remove insoluble cell debris. | |

| 4. Solvent Extraction | Ethyl acetate, Diethyl ether | Isolate lignans from aqueous phase. | |

| 5. Evaporation & Reconstitution | Nitrogen stream, Methanol/Water | Concentrate the sample and prepare for injection. | |

| Tissue Homogenates | 1. Homogenization | Mechanical homogenizer, Tris-EDTA buffer | Disrupt tissue structure to create a uniform suspension. |

| 2. Enzymatic Hydrolysis | β-glucuronidase/sulfatase, Acetate buffer (pH 5.0) | Cleave glucuronide/sulfate conjugates to release free enterodiol. | |

| 3. Protein Precipitation | Ethanol | Remove proteins that can interfere with analysis. | |

| 4. Centrifugation | Standard centrifugation | Separate precipitated proteins from the analyte-containing supernatant. | |

| 5. Solvent Extraction | Diethyl ether, Ethanol | Isolate the deconjugated lignans. | |

| 6. Evaporation & Reconstitution | Nitrogen stream, Methanol/Water | Concentrate the sample and prepare for analysis. |

Mechanistic Research on Rac Enterodiol D6 in Biological Systems Non Clinical Focus

Investigation of Molecular Interactions and Target Engagement in vitro

There is no available research on the molecular interactions or target engagement of rac-Enterodiol-d6.

Enzyme Kinetic Studies and Inhibition Mechanisms

No studies have been published detailing the enzyme kinetics or inhibition mechanisms related to rac-Enterodiol-d6.

Receptor Binding and Ligand-Protein Interaction Assays

Information regarding receptor binding and ligand-protein interaction assays for rac-Enterodiol-d6 is not present in the scientific literature.

Cellular Pathway Modulation Studies in Experimental Cell Models

There is a lack of research on the modulation of cellular pathways by rac-Enterodiol-d6 in any experimental cell models.

Effects on Oxidative Stress Pathways

The effects of rac-Enterodiol-d6 on oxidative stress pathways have not been investigated.

Influence on Inflammatory Signaling Cascades

There are no documented studies on the influence of rac-Enterodiol-d6 on inflammatory signaling cascades.

Regulation of Cell Cycle and Apoptosis in Specific Cell Lines

Research on the regulation of cell cycle and apoptosis in specific cell lines by rac-Enterodiol-d6 has not been conducted.

Assessment of Cellular Uptake and Efflux Mechanisms in vitro

The cellular transport of rac-Enterodiol-d6, a deuterated form of the mammalian lignan (B3055560) enterodiol (B191174), is a critical area of research for understanding its bioavailability and biological activity at a cellular level. In vitro studies, primarily utilizing human colon epithelial cell lines, have been instrumental in elucidating the mechanisms governing its uptake into and efflux from cells. The use of deuterated standards like rac-Enterodiol-d6 allows for precise tracing and quantification in complex biological matrices.

Detailed Research Findings

Research into the cellular transport of enterolignans has largely focused on enterodiol (ED) and enterolactone (B190478) (ENL), for which rac-Enterodiol-d6 serves as a stable isotope-labeled tracer. Studies employing human colon adenocarcinoma cell lines, such as Caco-2 and HT29, have provided significant insights into how these compounds traverse the intestinal barrier.

Cellular Uptake:

The primary mechanism for the uptake of unconjugated enterodiol into intestinal epithelial cells is believed to be passive diffusion. researchgate.net This is supported by studies using Caco-2 cell monolayers, a well-established in vitro model for predicting human drug absorption. In these experiments, the aglycone forms of lignans (B1203133), including secoisolariciresinol (B192356) (the precursor to enterodiol) and enterodiol itself, were able to permeate the cell layer, whereas their larger, more polar glycosylated precursors could not. researchgate.netusask.cacapes.gov.br

A study by Jansen et al. (2005) investigated the uptake and metabolism of enterodiol and enterolactone in three human colon epithelial cell lines: HT29, differentiated Caco-2, and undifferentiated Caco-2 cells. nih.gov A rapid decrease in the concentration of free enterodiol in the exposure medium was observed for HT29 and Caco-2 cells, indicating cellular uptake. nih.gov The intracellular levels of conjugated enterodiol in HT29 cells rose almost immediately after exposure, suggesting that uptake is tightly coupled with intracellular metabolism. nih.gov

Intracellular Metabolism and Conjugation:

Once inside the colon epithelial cells, enterodiol undergoes rapid phase II metabolism. This process primarily involves conjugation with glucuronic acid and sulfate (B86663) to form more water-soluble metabolites. nih.govmdpi.com In HT29 cells, enterodiol-glucuronide was identified as a key metabolite. nih.gov This conjugation is a crucial step that not only prepares the compound for excretion from the cell but also from the body. The process of conjugation and subsequent excretion was found to be largely complete within 8 hours for enterolactone, but took significantly longer, approximately 48 hours, for enterodiol in Caco-2 cells. nih.gov This suggests that enterodiol is metabolized and/or excreted more slowly than enterolactone. nih.gov

Cellular Efflux:

The conjugated metabolites of enterodiol are actively transported out of the cell. This efflux is mediated by ATP-binding cassette (ABC) transporters, which are a family of membrane proteins responsible for pumping a wide variety of substrates out of cells. researchgate.netcaister.comsolvobiotech.com While direct evidence for rac-Enterodiol-d6 is part of the broader study of enterolignans, research has shown that the ABCG2 transporter, also known as breast cancer resistance protein (BCRP), plays a significant role in the efflux of enterolactone. mdpi.comresearchgate.net It is plausible that similar transporters are involved in the efflux of enterodiol conjugates.

Studies have shown that these efflux pumps can be inhibited, which can lead to increased intracellular accumulation of the compound. mdpi.com The efflux of conjugated lignans into the intestinal lumen can reduce the net absorption of the parent compound. mdpi.com

The table below summarizes key findings from in vitro studies on enterodiol uptake and metabolism in human colon cell lines.

| Cell Line | Compound | Uptake Mechanism | Key Metabolites | Efflux Information | Reference |

| HT29 | Enterodiol | Rapid uptake | Enterodiol-glucuronide | Rapid excretion of conjugates | nih.gov |

| Caco-2 | Enterodiol | Passive diffusion | Glucuronide and sulfate conjugates | Slower excretion compared to enterolactone (~48h) | researchgate.netnih.gov |

| CCD841CoTr | Enterodiol | No significant decrease in medium | Not specified | Not specified | nih.gov |

The apparent permeability coefficients (Papp) further quantify the rate of transport across the Caco-2 cell monolayer.

| Compound | Apical-to-Basal Papp (x 10⁻⁶ cm/s) | Basal-to-Apical Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Transport Mechanism | Reference |

| Enterodiol | 7.7 ± 0.2 | Not specified | ~1.0 | Passive Diffusion | researchgate.net |

| Enterolactone | 13.7 ± 0.2 | Not specified | ~1.0 | Passive Diffusion | researchgate.net |

The efflux ratio, calculated as the ratio of the basal-to-apical Papp to the apical-to-basal Papp, being approximately 1 suggests that the transport is not polarized and is consistent with passive diffusion.

Preclinical Pharmacokinetic and Biotransformation Assessment of Enterodiol Using Deuterated Forms

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Modeling using rac-Enterodiol-d6

In vitro ADME studies are fundamental in early-stage drug discovery and in the characterization of bioactive compounds, providing critical data on their pharmacokinetic properties. bioduro.com These models replicate various physiological environments to predict a compound's behavior in vivo. For enterodiol (B191174), these assessments are key to understanding its journey through the body after being produced by the gut microbiota from dietary lignans (B1203133). mdpi.com

Intestinal Permeability Studies (e.g., Caco-2 cell models)

Predicting the intestinal absorption of orally available compounds is a critical step in pharmacokinetic profiling. The Caco-2 cell permeability assay is a widely used and regulatory-accepted in vitro model for this purpose. evotec.commedtechbcn.com This model utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine. evotec.comnih.gov

The Caco-2 monolayer exhibits many characteristics of intestinal epithelium, including well-defined brush borders, intercellular tight junctions, and the expression of various transporter and efflux proteins. nih.gov This allows the model to simulate different absorption mechanisms, including:

Transcellular transport : Movement of a compound through the cells.

Paracellular transport : Movement of a compound through the tight junctions between cells.

Active transport and efflux : Carrier-mediated transport into or out of the cell. bioduro.com

Hepatic Metabolism and Enzyme Induction/Inhibition in Liver Microsomes

The liver is a primary site for the metabolism of xenobiotics, including enterolignans. cambridge.org In vitro studies using liver microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes—are essential for characterizing a compound's metabolic fate. acs.org These assays can identify metabolic pathways, potential metabolites, and interactions with cytochrome P450 (CYP450) enzymes.

Studies on enterodiol using hepatic microsomes from rats, pigs, and humans have shown that it undergoes significant oxidative metabolism. acs.org The primary biotransformations are aliphatic and aromatic hydroxylation reactions, leading to the formation of several monohydroxylated metabolites. acs.org In microsomes from Aroclor-treated rats, enterodiol was metabolized into three aromatic and four aliphatic monohydroxylated products. acs.org Aromatic hydroxylation was found to occur at the para and both ortho positions relative to the original phenolic hydroxy group. acs.org The formation of these metabolites was also observed with untreated rat, pig, and human liver microsomes, indicating that oxidative metabolism is a common pathway for enterodiol in mammals. acs.org

Beyond being a substrate for CYP enzymes, enterodiol has also been evaluated for its potential to inhibit their activity. Such inhibition can lead to drug-drug interactions. One study found that enterodiol exhibited weak inhibitory effects on CYP2C9 and CYP1A2. acs.org

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Enzymes by Enterodiol

| Enzyme | IC50 (μM) | Inhibition Strength |

|---|---|---|

| CYP1A2 | >10 | Weak Inhibitor |

| CYP2C9 | >10 | Weak Inhibitor |

| CYP2C19 | - | Not Reported |

| CYP2D6 | - | Not Reported |

| CYP3A4 | - | Not Reported |

This table summarizes the inhibitory potential of enterodiol against major CYP450 enzymes. Data sourced from acs.org.

Evaluation of Enterohepatic Recirculation Mechanisms

Enterohepatic recirculation is a pharmacokinetic process where compounds are metabolized in the liver (typically by conjugation, e.g., glucuronidation), excreted into the bile, and released into the small intestine. healthprevent.net There, gut bacteria can deconjugate them, releasing the original compound to be reabsorbed into the bloodstream. mdpi.com This cycle can significantly prolong the half-life and exposure of a compound in the body. researchgate.netresearchgate.net

Several studies suggest that enterolignans, including enterodiol, undergo extensive enterohepatic recirculation. healthprevent.netmdpi.comnih.gov After absorption from the colon, enterodiol is transported to the liver where it is conjugated, mainly with glucuronic acid. mdpi.commdpi.com These conjugated forms are then excreted in bile. healthprevent.net The appearance of a delayed second peak in plasma concentration-time curves for enterolignans is considered evidence of this recirculation mechanism. researchgate.net This process contributes to the relatively long residence time of enterodiol in the body, which may be important for its biological activity. researchgate.net

Ex Vivo Tissue Distribution and Metabolism in Animal Models

Animal models, particularly rats, are frequently used for ex vivo studies to understand how a compound and its metabolites distribute throughout the body's tissues and organs. nih.govscispace.com These studies involve administering the compound to the animal, and then at various time points, quantifying the levels of the parent compound and its metabolites in different tissues.

Quantification of rac-Enterodiol-d6 and its Metabolites in Tissues

Following administration, enterodiol distributes to various tissues. Studies in rats have quantified enterodiol concentrations in several organs, demonstrating its accumulation outside the bloodstream. Using sensitive methods like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS), researchers have detected and measured enterodiol in the liver, kidney, heart, brain, lung, and prostate. acs.orgnih.govacs.org

One study in Sprague-Dawley rats found that after oral administration of a precursor, the concentrations of enterodiol and its metabolite enterolactone (B190478) were significantly higher in the liver, heart, brain, and kidney compared to other metabolites. acs.org Another investigation observed dose-related increases in enterodiol concentrations in the liver, testes, prostate, and lung tissues of rats. nih.govacs.org The highest concentrations of enterodiol and its metabolites are often found in the organs of the gastrointestinal tract (small intestine, colon, cecum, rectum) and the liver. nih.gov While its concentration in the brain is low, it has been shown to be detectable, indicating it can cross the blood-brain barrier to some extent. nih.gov

Table 2: Observed Tissue Distribution of Enterodiol in Rat Models

| Tissue/Organ | Detection Status | Relevant Findings |

|---|---|---|

| Liver | Detected & Quantified | High concentration; site of metabolism. acs.orgnih.gov |

| Kidney | Detected & Quantified | Significant concentration found. acs.org |

| Heart | Detected & Quantified | Significant concentration found. acs.org |

| Brain | Detected & Quantified | Low but detectable concentration. acs.orgnih.gov |

| Lung | Detected & Quantified | Dose-related increase observed. nih.govacs.org |

| Prostate | Detected & Quantified | Dose-related increase observed. nih.govacs.org |

| Testes | Detected & Quantified | Dose-related increase observed. nih.govacs.org |

| Gastrointestinal Tract | Detected & Quantified | Higher concentrations than in other organs. nih.gov |

| Plasma | Detected & Quantified | Circulates as free and conjugated forms. healthprevent.netacs.org |

This table summarizes the reported presence and findings of enterodiol in various tissues from ex vivo animal studies. Data sourced from acs.orghealthprevent.netnih.govacs.orgnih.govacs.org.

Organ-Specific Biotransformation Capacities

The biotransformation of enterodiol is not confined to a single organ but involves a multi-organ process, primarily involving the gut and the liver.

Gut Microbiota: The initial and essential biotransformation step does not occur within mammalian cells but is carried out by the intestinal microbiota. healthprevent.netmdpi.com Dietary lignan (B3055560) precursors are converted into enterodiol by various bacterial species in the colon through reactions like deglycosylation, demethylation, and dehydroxylation. nih.govhealthprevent.net

Liver: As the central metabolic hub, the liver is responsible for the extensive "phase II" metabolism of enterodiol following its absorption from the colon. cambridge.org The primary reaction is glucuronidation, which attaches a glucuronic acid molecule to enterodiol, increasing its water solubility and facilitating its excretion into bile or urine. mdpi.comhealthprevent.net The liver is also the site of the "phase I" oxidative metabolism, producing various hydroxylated metabolites as demonstrated in liver microsome studies. acs.org

Other Tissues: While the liver is the main site, evidence suggests that conjugation of enterolignans can also occur in the enterocytes of the colon and small intestine. mdpi.comresearchgate.net The excretion of enterodiol and its metabolites occurs via both urine and bile, with the majority being in conjugated forms such as monoglucuronides and, to a lesser extent, sulfates. healthprevent.netnih.gov

Future Directions and Emerging Research Applications of Rac Enterodiol D6

Development of Novel Stereoselective Deuteration Strategies

The synthesis of rac-Enterodiol-d6 has paved the way for more complex and precise labeling strategies. Future research will likely focus on developing novel stereoselective deuteration methods. This would allow for the synthesis of specific stereoisomers of deuterated enterodiol (B191174), providing researchers with more refined tools to probe the stereospecific aspects of lignan (B3055560) metabolism and bioactivity. Such advancements could lead to a deeper understanding of the enzymatic processes involved in enterodiol production and its subsequent physiological effects.

Integration of rac-Enterodiol-d6 into Advanced Multi-Omics Studies (e.g., Metabolomics, Lipidomics)

The era of "big data" in biology has ushered in the use of multi-omics approaches to unravel complex biological systems. rac-Enterodiol-d6 is an ideal candidate for integration into these advanced studies. In metabolomics, it can serve as a robust internal standard for the accurate quantification of not only enterodiol but also a broader spectrum of related lignan metabolites. This is crucial for obtaining reliable and reproducible data in large-scale population studies or clinical trials investigating the role of dietary lignans (B1203133) in health and disease.

In the context of lipidomics, the structural similarity of enterodiol to certain endogenous lipids makes rac-Enterodiol-d6 a valuable tool for method development and quality control. Its use can help to minimize analytical variability and ensure the accurate measurement of lipid species that may be influenced by lignan metabolism. The integration of rac-Enterodiol-d6 into multi-omics workflows will undoubtedly enhance the precision and depth of our understanding of the intricate interplay between diet, the gut microbiome, and host metabolism.

High-Throughput Screening Applications in Mechanistic Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for potential therapeutic activity. rac-Enterodiol-d6 can play a pivotal role in HTS assays designed to identify modulators of lignan metabolic pathways. For instance, it could be used as an internal standard in cell-based assays to screen for compounds that inhibit or enhance the conversion of plant lignans to enterodiol by gut bacteria.

Furthermore, in mechanistic studies, rac-Enterodiol-d6 can be employed to trace the metabolic fate of enterodiol in various cellular models. This allows researchers to investigate the downstream effects of enterodiol on specific signaling pathways or gene expression profiles, providing valuable insights into its mechanisms of action. The use of a stable isotope-labeled standard like rac-Enterodiol-d6 in these HTS applications is critical for generating the high-quality, quantitative data needed to make informed decisions in the drug discovery pipeline.

Elucidation of Specific Deuterium (B1214612) Isotope Effects on Biological Activity and Stability

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to what is known as the kinetic isotope effect (KIE). While often utilized to slow down drug metabolism, the specific deuterium isotope effects of rac-Enterodiol-d6 on its own biological activity and stability are an area ripe for investigation. Future research could explore whether the deuteration of enterodiol influences its binding affinity for estrogen receptors or other molecular targets.

Moreover, studying the metabolic stability of rac-Enterodiol-d6 compared to its non-deuterated counterpart can provide valuable information about the sites of metabolic attack and the enzymes responsible for its degradation. This knowledge could be leveraged to design more stable and potent lignan-based therapeutic agents.

Role in Advancing Understanding of Lignan Homeostasis and Inter-individual Variability

A significant challenge in studying the health effects of dietary lignans is the substantial inter-individual variability in their metabolism. The production of enterodiol from plant lignans is highly dependent on the composition and activity of an individual's gut microbiota. rac-Enterodiol-d6 is an invaluable tool for dissecting this variability.

By using rac-Enterodiol-d6 as an internal standard in isotope-dilution mass spectrometry assays, researchers can accurately quantify enterodiol concentrations in biological samples from different individuals. This allows for a more precise assessment of an individual's "lignan metabolizer" status. Such studies can help to identify the specific gut microbial species or enzymatic pathways responsible for the observed variability, paving the way for personalized nutrition strategies aimed at optimizing the health benefits of dietary lignans.

Q & A

Basic: What analytical techniques are optimal for quantifying rac Enterodiol-d6 in biological matrices, and how should validation protocols be designed?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated internal standards like rac Enterodiol-d6) is preferred for high specificity and sensitivity. Validation should follow FDA/ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects . Use factorial design to test variables (e.g., column temperature, mobile phase) and optimize separation . Include negative controls to account for endogenous interferents .

Advanced: How can researchers resolve contradictions between in vitro metabolic stability data and in vivo pharmacokinetic profiles of this compound?

Methodological Answer:

Discrepancies often arise from oversimplified in vitro models (e.g., hepatic microsomes lacking transporter proteins). Address this by:

- Multi-compartment modeling : Integrate in vitro intrinsic clearance with physiologically based pharmacokinetic (PBPK) simulations incorporating enterocyte uptake/efflux transporters .

- Longitudinal sampling : Collect plasma/tissue samples at 0, 2, 4, 8, 12, 24h post-administration to capture non-linear kinetics .

- Cofactor supplementation : Test NADPH/UGT cofactors in in vitro assays to mimic hepatic glucuronidation .

Basic: What statistical frameworks are appropriate for dose-response studies involving this compound?

Methodological Answer:

Use nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetics. For dose-response curves, apply the four-parameter logistic model (Hill equation) to estimate EC₅₀ and efficacy plateaus. Ensure replication (n ≥ 6) and include positive/negative controls to validate assay robustness. For small sample sizes, apply Bayesian hierarchical models to reduce Type I/II errors .

Advanced: How should experimental designs account for stereochemical interconversion of this compound in longitudinal studies?

Methodological Answer:

Stereochemical instability under physiological pH/temperature requires chiral resolution via:

- Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .

- Time-course sampling : Monitor enantiomer ratios at multiple timepoints (0, 6, 12, 24h) to quantify interconversion kinetics.

- Isotope tracing : Co-administer rac Enterodiol-d6 with non-deuterated enantiomers to track dynamic equilibrium .

Basic: What ethical considerations are critical when designing animal studies with this compound?

Methodological Answer:

Follow ARRIVE 2.0 guidelines:

- 3Rs principle : Minimize animal use via power analysis; replace with in silico models where feasible.

- Dose justification : Conduct pilot studies to establish the maximum tolerated dose (MTD) using up-and-down procedures .

- Endpoint criteria : Predefine humane endpoints (e.g., >20% weight loss, lethargy) to avoid undue suffering .

Advanced: How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate this compound’s mechanism of action?

Methodological Answer:

- Pathway enrichment analysis : Use tools like MetaboAnalyst 5.0 or STRING to link differentially expressed metabolites/proteins to pathways (e.g., estrogen signaling) .

- Network pharmacology : Construct interaction networks (Cytoscape) to identify hub nodes (e.g., CYP3A4, ERα) .

- Machine learning : Apply random forest or gradient-boosting models to prioritize biomarkers from high-dimensional datasets .

Basic: What quality control measures ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

- Purity assessment : Use HPLC-UV (≥98% purity) and NMR (1H/13C) for structural confirmation.

- Residual solvent testing : Follow USP <467> guidelines for Class 2/3 solvents (e.g., ≤500 ppm for dichloromethane) .

- Stability studies : Store batches at −80°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: What strategies mitigate batch effects in multi-institutional studies using this compound?

Methodological Answer:

- Harmonization protocols : Standardize LC-MS/MS parameters (e.g., collision energy, ion source temperature) across labs .

- Reference materials : Distribute centrally synthesized rac Enterodiol-d6 to all sites.

- ComBat correction : Apply this algorithm to adjust for technical variability in metabolomic data .

Basic: How should researchers validate this compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions (pH 2–9) .

- Long-term stability : Store aliquots at −20°C, −80°C, and 4°C; quantify degradation products monthly for 24 months .

Advanced: What computational approaches predict this compound’s binding affinity to off-target receptors?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.